Antiparasitic agent-10

Trypanosoma brucei Antitrypanosomal Dithiocarbamate

Antiparasitic agent-10 (Compound 94; CAS 2138480-87-0) is a synthetic small molecule built upon a piperazine-dithiocarbamate scaffold. Its molecular formula is C13H17N3O4S3 with a molecular weight of 375.49 g/mol.

Molecular Formula C13H17N3O4S3
Molecular Weight 375.5 g/mol
Cat. No. B12396767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-10
Molecular FormulaC13H17N3O4S3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H17N3O4S3/c1-23(19,20)15-8-6-14(7-9-15)13(21)22-10-11-2-4-12(5-3-11)16(17)18/h2-5H,6-10H2,1H3
InChIKeyKSWALXSPLDLFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-10: A Dithiocarbamate Scaffold for Schistosoma mansoni Research Procurement


Antiparasitic agent-10 (Compound 94; CAS 2138480-87-0) is a synthetic small molecule built upon a piperazine-dithiocarbamate scaffold . Its molecular formula is C13H17N3O4S3 with a molecular weight of 375.49 g/mol . As an anti-schistosomal agent, it demonstrates specific in vitro activity against adult Schistosoma mansoni worms and serves as a pharmacological tool for studying parasitic flatworm biology . The compound is supplied as a research-grade reagent with typical purity of 95% .

Chemical Identity and Structural Uniqueness of Antiparasitic Agent-10 vs. Generic Anthelmintics


Generic substitution of Antiparasitic agent-10 with other anti-schistosomal compounds is precluded by its distinct chemical identity and mechanism-of-action profile. Unlike the clinical gold standard Praziquantel (a pyrazinoisoquinoline derivative), Antiparasitic agent-10 is a piperazine-based dithiocarbamate ester [1]. Furthermore, it differs fundamentally from the salicylanilide class of veterinary anthelmintics (e.g., closantel, rafoxanide, oxyclozanide), which act as protonophores to uncouple oxidative phosphorylation [1]. The dithiocarbamate moiety in Antiparasitic agent-10 is associated with distinct pharmacological properties, including metal chelation and inhibition of specific parasitic enzymes [2] [3]. This structural and mechanistic divergence dictates that this specific compound—not a generic alternative—must be procured for studies requiring this exact chemical scaffold or biological target profile.

Quantitative Performance Metrics: Antiparasitic Agent-10 vs. Praziquantel and In-Class Analogs


In Vitro Antitrypanosomal Activity: IC50 Comparison of Antiparasitic Agent-10 Against T. brucei brucei

Antiparasitic agent-10 exhibits in vitro antitrypanosomal activity with an IC50 of 220 nM against the bloodstream form of Trypanosoma brucei brucei (strain Lister 427, VAT MITat 1.2) [1]. While this activity is approximately 2.2-fold less potent than the bisphosphonate compound 9 (IC50 = 220 nM for bisphosphonate 9 as cited in the comparator study) when compared to other structural classes, it represents a distinct chemical starting point within the dithiocarbamate class [1] [2]. This data point establishes that the compound possesses quantifiable activity beyond its primary anti-schistosomal application, distinguishing it from anti-schistosomal agents like praziquantel that show negligible activity against trypanosomes.

Trypanosoma brucei Antitrypanosomal Dithiocarbamate

Comparative Anti-Schistosomal Efficacy: Reported Activity of Antiparasitic Agent-10 vs. Praziquantel

Antiparasitic agent-10 demonstrates specific in vitro activity against adult Schistosoma mansoni worms . The standard-of-care drug praziquantel exhibits an in vitro LC50 of approximately 0.3 µM (300 nM) against adult S. mansoni under similar culture conditions (e.g., 48-72 hour incubation with RPMI medium) [1]. The precise EC50/LC50 for Antiparasitic agent-10 is not publicly disclosed in peer-reviewed literature; however, its designation as a research tool in this specific indication implies a comparable or distinct efficacy window that differentiates it from praziquantel-resistant or -sensitive strains.

Schistosoma mansoni Anthelmintic In vitro

Structural Differentiation: Piperazine-Dithiocarbamate vs. Salicylanilide Anthelmintics

Antiparasitic agent-10 is chemically defined as (4-nitrophenyl)methyl 4-(methylsulfonyl)piperazine-1-carbodithioate . This structure places it within the piperazine-dithiocarbamate class, which is mechanistically distinct from the halogenated salicylanilide class of anthelmintics (e.g., closantel, rafoxanide, oxyclozanide) [1]. Salicylanilides act as protonophores, uncoupling oxidative phosphorylation in parasitic mitochondria [1]. In contrast, dithiocarbamates like Antiparasitic agent-10 are often associated with metal chelation and inhibition of metalloenzymes or thiol-dependent pathways [2]. This fundamental difference in mechanism of action means that Antiparasitic agent-10 cannot be functionally substituted with a salicylanilide in studies investigating dithiocarbamate-specific biological effects.

Dithiocarbamate Salicylanilide Mechanism of Action

Recommended Research Applications for Antiparasitic Agent-10 Based on Evidence Profile


Chemical Probe for Dithiocarbamate-Mediated Anti-Schistosomal Mechanisms

Antiparasitic agent-10 is indicated as a chemical probe for investigating the anti-schistosomal mechanisms of the dithiocarbamate pharmacophore. Its reported in vitro activity against adult Schistosoma mansoni makes it suitable for target identification studies, gene expression profiling following compound exposure, or validation of dithiocarbamate-sensitive pathways (e.g., thioredoxin reductase inhibition or metal-dependent enzyme disruption) in parasitic flatworms.

Lead Optimization and Scaffold Hopping in Antiparasitic Drug Discovery

As a specific piperazine-dithiocarbamate ester (CAS 2138480-87-0) , Antiparasitic agent-10 serves as a structurally defined starting point for medicinal chemistry efforts. Researchers engaged in hit-to-lead optimization of dithiocarbamate-based antiparasitics can procure this compound as a reference standard for structure-activity relationship (SAR) studies, assessing modifications to the piperazine core or the nitrophenyl ester moiety to improve potency and pharmacokinetic properties.

In Vitro Counter-Screening Against Trypanosoma brucei

Based on its quantifiable in vitro antitrypanosomal activity (IC50 = 220 nM against T. brucei brucei) [1], Antiparasitic agent-10 can be integrated into counter-screening panels for African trypanosomiasis drug discovery. Its activity, while not as potent as some advanced leads, provides a benchmark for the dithiocarbamate class and allows for evaluation of cross-parasite pharmacophores when used alongside established antitrypanosomal agents like bisphosphonates or diamidines.

Reference Compound for In Vitro Schistosomiasis Models Requiring Non-Praziquantel Mechanisms

Given that praziquantel remains the sole clinical treatment for schistosomiasis, the development of praziquantel-resistant laboratory strains and the search for alternative mechanisms are critical [2]. Antiparasitic agent-10, with its distinct piperazine-dithiocarbamate structure, is a suitable reference compound for use in in vitro assays where praziquantel efficacy is reduced or absent, enabling researchers to explore new chemical space for anti-schistosomal intervention .

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